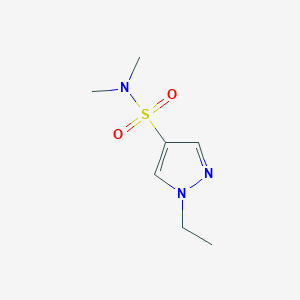

1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

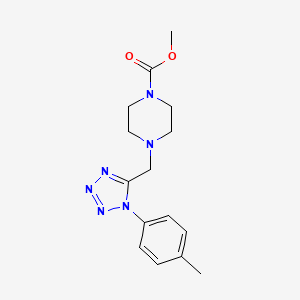

“1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide” is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects and are the basic elements for the design of drug-like compounds with multiple biological activities .

Molecular Structure Analysis

The molecular structure of “1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide” is characterized by a pyrazole ring, which contains two nitrogen atoms in the 1- and 2-positions . The compound also contains an ethyl group and a sulfonamide group .Scientific Research Applications

Antileishmanial Applications

This compound has shown potential in the treatment of leishmaniasis. A study demonstrated that it exhibits potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket of the parasite, characterized by a lower binding free energy .

Antimalarial Activity

The same study that highlighted its antileishmanial properties also suggested that 1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide could be effective against malaria. This is due to its ability to interfere with the life cycle of the malaria parasite .

Synthesis of Pyrazole Derivatives

Recent advances in synthetic chemistry have utilized this compound as a precursor for creating a variety of pyrazole derivatives. These derivatives have numerous applications, including medicinal chemistry and material science .

Eco-Friendly Catalysis

In the synthesis of pyrazole derivatives, 1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide has been used in conjunction with eco-friendly catalysts. This approach is valuable for developing sustainable and green chemical processes .

Sulfanylation Reactions

The compound has been employed in sulfanylation reactions to create sulfanylated pyrazoles. These reactions are significant for generating compounds with potential pharmacological activities .

Future Directions

The future directions for “1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide” and similar compounds could involve further exploration of their pharmacological effects and potential applications in drug design . The development of new synthetic methodologies and the expansion of their application are also areas of interest .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Pyrazole derivatives are known to undergo a series of reactions, including cyclocondensation and oxidative coupling . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s important to note that pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 17521 , which could potentially influence its bioavailability.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the compound is stored in a refrigerator , suggesting that temperature could potentially influence its stability.

properties

IUPAC Name |

1-ethyl-N,N-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-4-10-6-7(5-8-10)13(11,12)9(2)3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJLFBASRYLLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2932635.png)

![Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2932641.png)

![5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2932644.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)